Product packaging for 2,2-Dimethylnon-8-enoic acid(Cat. No.:CAS No. 923289-45-6)

2,2-Dimethylnon-8-enoic acid

Cat. No.: B8568467
CAS No.: 923289-45-6
M. Wt: 184.27 g/mol
InChI Key: MIOSIIYSGVPBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylnon-8-enoic acid is a chemical compound classified as a branched-chain unsaturated fatty acid. With the molecular formula C11H20O2, it features a carboxylic acid functional group and a terminal double bond on a carbon chain that incorporates a gem-dimethyl branch at the second carbon, a structure that influences its physical and chemical properties compared to linear fatty acids . This specific architecture makes it a molecule of interest in several research fields. In medicinal and organic chemistry, such unique, rare, and unusual fatty acids are valuable as synthetic building blocks. They can be incorporated into more complex molecular structures, such as linear and cyclic lipopeptides, which are studied for a wide range of biological activities . Researchers investigate these fatty acid fragments for their potential contribution to the overall pharmacological profile of the parent compound, which can include antibacterial, antimicrobial, antifungal, or antitumor activities . Furthermore, this compound serves as a useful intermediate in material science for the synthesis of novel polymers and esters. Its "2,2-dimethyl" branched structure can be employed to modify the physical characteristics of resulting materials, such as lowering crystallinity or altering solubility, much like how unsaturation and branching are known to affect the melting points in other fatty acid series . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B8568467 2,2-Dimethylnon-8-enoic acid CAS No. 923289-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923289-45-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,2-dimethylnon-8-enoic acid

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4H,1,5-9H2,2-3H3,(H,12,13)

InChI Key

MIOSIIYSGVPBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC=C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethylnon 8 Enoic Acid and Analogs

Strategic Approaches for Carbon-Carbon Bond Formation in Branched Alkene Systems

The creation of the 2,2-dimethylnon-8-enoic acid backbone, characterized by a terminal double bond and a gem-dimethyl group at the α-position, necessitates precise control over chain assembly and branching.

Olefin Metathesis for the Construction of Unsaturated Fatty Acid Skeletons

Olefin metathesis has emerged as a powerful tool for the synthesis of unsaturated fatty acids, offering efficient pathways to modify and build carbon chains. Both self-metathesis and cross-metathesis reactions, often employing ruthenium-based catalysts like the Grubbs catalysts, are pivotal in this context.

In the self-metathesis of unsaturated fatty acids, two identical molecules react to form a symmetrical long-chain dicarboxylic acid and a hydrocarbon. For instance, the self-metathesis of oleic acid can yield 9-octadecene-1,18-dicarboxylic acid. Cross-metathesis, on the other hand, involves the reaction of an unsaturated fatty acid with a different olefin, allowing for the introduction of new functional groups and the alteration of chain length. A notable example is the ethenolysis of methyl oleate, which produces methyl 9-decenoate and 1-decene, demonstrating a method to generate shorter-chain fatty acid derivatives with terminal unsaturation. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity. Second-generation Grubbs catalysts are known for their high efficiency and functional group tolerance, making them suitable for reactions involving fatty acids and their esters. researchgate.net Isomerizing olefin metathesis, which combines a metathesis catalyst with an isomerization catalyst, further expands the synthetic utility by allowing the use of internal olefins to produce a distribution of terminally functionalized products. acs.org

Table 1: Examples of Olefin Metathesis in Unsaturated Fatty Acid Synthesis

Reactant(s)CatalystReaction TypeKey Product(s)Reference
Oleic AcidGrubbs CatalystSelf-metathesis9-Octadecene-1,18-dicarboxylic acid researchgate.net
Methyl Oleate, EthyleneRuthenium-based catalystCross-metathesisMethyl 9-decenoate, 1-decene researchgate.net
Oleic AcidBifunctional Ru/Pd catalyst systemIsomerizing self-metathesisUnsaturated mono- and dicarboxylates acs.org

Radical and Organometallic Coupling Reactions for Alkyl Branching

Introducing alkyl branches, particularly the gem-dimethyl group at the C2 position of this compound, requires specific carbon-carbon bond-forming reactions. Organometallic and radical coupling reactions provide effective strategies for this purpose.

Organometallic Coupling Reactions:

Organocuprate reagents, such as those used in the Corey-House synthesis, are well-suited for coupling with alkyl halides to form new carbon-carbon bonds. uni-konstanz.de For the synthesis of a 2,2-dimethyl substituted acid, a precursor molecule containing a suitable leaving group at the α-position could be reacted with a methyl-containing organocuprate. Alternatively, an α,β-unsaturated ester could undergo conjugate addition with a methylcuprate, followed by trapping of the resulting enolate with a methyl halide.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another powerful method. uni-konstanz.de While more commonly used for creating sp2-sp2 bonds, it can be adapted for alkyl-alkyl coupling under specific conditions.

Radical Reactions:

Radical addition reactions can also be employed to introduce alkyl groups. The Giese reaction, for instance, involves the addition of a radical to an electron-deficient alkene. researchgate.net In the context of synthesizing the target molecule, a radical precursor could be added across the double bond of an α,β-unsaturated ester, followed by further synthetic manipulations.

Table 2: Comparison of Coupling Reactions for Alkyl Branching

ReactionReagentsCatalystBond FormedKey Features
Corey-House SynthesisOrganocuprate, Alkyl halideNoneAlkyl-AlkylForms C-C bonds with high efficiency.
Suzuki-Miyaura CouplingOrganoboron compound, OrganohalidePalladium complexAlkyl-Alkyl, Aryl-Aryl, etc.Versatile, with a broad substrate scope.
Giese ReactionRadical precursor, AlkeneRadical initiatorAlkyl-AlkylTolerant of various functional groups.

Electrophilic Additions and Carbocationic Rearrangements in Branched Fatty Acid Synthesis

Electrophilic additions to the double bonds of unsaturated fatty acids can lead to the formation of carbocation intermediates, which may then undergo rearrangements to yield branched structures.

The mechanism of electrophilic addition typically involves the attack of an electrophile on the π-bond of the alkene, forming a carbocation. acs.org This carbocation can then be trapped by a nucleophile. If the initial carbocation is not the most stable possible, a rearrangement, such as a hydride or alkyl shift, can occur to form a more stable carbocationic intermediate. researchgate.netacs.org

In the context of fatty acid synthesis, the Friedel-Crafts alkylation of an unsaturated fatty acid ester with an alkyl halide in the presence of a Lewis acid can lead to a mixture of branched products. researchgate.net During this process, carbocation rearrangement and methyl migration can occur, leading to a variety of isomers. researchgate.net While not a direct route to a specific 2,2-dimethyl substituted product, these reactions highlight the potential for skeletal modifications through carbocation intermediates.

Catalytic Isomerization of Unsaturated Precursors to Branched Fatty Acids

An alternative strategy to direct synthesis involves the isomerization of linear unsaturated fatty acids into their branched counterparts. This approach is particularly relevant for producing mixtures of branched-chain fatty acids, which have applications in lubricants and cosmetics.

Zeolite-Catalyzed Isomerization: Mechanism and Selectivity

Zeolites, particularly those with medium to large pores such as Ferrierite (FER), Beta, and ZSM-5, have proven to be effective catalysts for the skeletal isomerization of unsaturated fatty acids like oleic acid. researchgate.netacs.orgresearchgate.net The reaction is typically carried out at elevated temperatures and pressures.

The proposed mechanism involves the protonation of the double bond by a Brønsted acid site within the zeolite, forming a carbocation intermediate. This carbocation can then undergo a series of rearrangements, including hydride shifts and skeletal isomerization via cyclopropyl (B3062369) intermediates, leading to the formation of methyl and ethyl branches along the fatty acid chain. researchgate.net Subsequent deprotonation regenerates the double bond in a new position, yielding a branched unsaturated fatty acid.

The selectivity of the isomerization process is highly dependent on the pore structure of the zeolite. rsc.org The 10-membered ring channels of Ferrierite, for example, have been shown to favor the formation of monobranched isomers, particularly methyl-branched fatty acids, by sterically hindering the formation of bulkier, multi-branched products and dimers. researchgate.netkuleuven.be The addition of co-catalysts such as water and triphenylphosphine (B44618) can also influence the activity and selectivity of the reaction. acs.orgresearchgate.net

Table 3: Zeolite Catalysts in Oleic Acid Isomerization

Zeolite TypeKey Structural FeaturePredominant Branched ProductsReference
Ferrierite (FER)10-membered ring channelsMethyl-branched isomers researchgate.netresearchgate.net
Beta (BEA)Large 12-membered ring poresEthyl and propyl-branched isomers researchgate.net
ZSM-5 (MFI)Medium 10-membered ring poresBranched isomers acs.org

Non-Zeolite Catalysts for Branched-Chain Fatty Acid Synthesis

While zeolites are the most extensively studied catalysts for the skeletal isomerization of fatty acids, other acidic materials have also been investigated. Acid-activated clays, for instance, have been used for the dimerization of unsaturated fatty acids, a process that also involves isomerization and leads to the formation of branched structures as byproducts. However, these clay catalysts generally exhibit lower selectivity and efficiency for the desired branched monomers compared to zeolites. acs.org

The development of alternative non-zeolite catalysts that can efficiently promote the skeletal isomerization of unsaturated fatty acids remains an area of active research. The goal is to identify materials with tunable acidity and pore structures that can provide high selectivity for specific branched isomers under milder reaction conditions.

Functional Group Interconversions and Derivatization in the Context of this compound Synthesis

Plausible Synthetic Intermediates and Transformations:

A common strategy for synthesizing α,α-dialkylated carboxylic acids involves the alkylation of an ester enolate. For this compound, a plausible precursor would be an ester of a long-chain unsaturated acid, which is then methylated.

Key functional group interconversions in this context could include:

Esterification/Hydrolysis: The carboxylic acid group is often protected as an ester (e.g., a methyl or ethyl ester) to prevent unwanted side reactions during other synthetic steps. researchgate.net The final step in the synthesis would be the hydrolysis of this ester back to the carboxylic acid.

Alkylation: The introduction of the two methyl groups at the C2 position is a crucial step. This can be achieved by the alkylation of an enolate derived from a suitable precursor. For instance, an ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then reacted with a methylating agent (e.g., methyl iodide). This process would be repeated to add the second methyl group.

Oxidation/Reduction: Depending on the starting materials, oxidation or reduction reactions may be necessary. For example, if the synthesis starts from an alcohol, it would need to be oxidized to the corresponding carboxylic acid. imperial.ac.uk Conversely, if a synthesis route involves an α,β-unsaturated carbonyl compound, selective reduction of the carbon-carbon double bond might be required while preserving the terminal alkene. imperial.ac.uk

Derivatization for Analysis and Further Synthesis:

Once synthesized, this compound can be converted into various derivatives for analytical purposes or to create analogs with different properties.

Ester Formation: The most common derivatization is esterification. researchgate.netlibretexts.org Reaction with an alcohol in the presence of an acid catalyst produces the corresponding ester. libretexts.org For gas chromatography (GC) analysis, fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs), for example, by using reagents like boron trifluoride in methanol (B129727) (BF3-methanol). restek.com

Amide Formation: The carboxylic acid can be converted to an amide by reacting it with an amine, often using a coupling agent to facilitate the reaction. researchgate.net Lipase enzymes can also catalyze the amidation of fatty acids with amines like diethanolamine (B148213) to produce nonionic emulsifiers. nih.gov

Double Bond Modification: The terminal double bond at the C8 position is another site for functionalization. It can undergo reactions typical of alkenes, such as:

Epoxidation: Reaction with a peracid (e.g., m-CPBA) would yield an epoxide.

Hydroboration-Oxidation: This two-step process would convert the terminal alkene into a primary alcohol, yielding 9-hydroxy-2,2-dimethylnonanoic acid.

Disulfide Derivatization: For mass spectrometry analysis to determine the double bond position, the alkene can be derivatized with reagents like dimethyl disulfide (DMDS). nih.gov

The table below summarizes common derivatization reactions for unsaturated fatty acids.

Functional GroupReagent/MethodDerivative FormedPurpose
Carboxylic AcidMethanol/BF3Methyl Ester (FAME)Increased volatility for GC analysis restek.com
Carboxylic AcidSilylating agents (e.g., BSTFA)Trimethylsilyl (TMS) EsterIncreased volatility for GC analysis restek.com
Carboxylic AcidDiethanolamine / LipaseDiethanolamideSynthesis of nonionic surfactants nih.gov
Carboxylic AcidAlkyl Halide / BaseAlkyl EsterSynthesis of various esters researchgate.net
Alkene (Double Bond)Peroxy acids (e.g., m-CPBA)EpoxideSynthetic intermediate
Alkene (Double Bond)Dimethyl disulfide (DMDS)Thioether adductDouble bond location analysis by MS nih.gov

This interactive table provides examples of derivatization techniques applicable to unsaturated fatty acids.

Green Chemistry Principles in the Production of Branched Unsaturated Fatty Acids

The chemical industry is increasingly adopting green chemistry principles to create more sustainable processes. indianchemicalnews.com In the context of oleochemicals (chemicals derived from fats and oils), this involves using renewable feedstocks, reducing waste, and employing environmentally benign catalysts. indianchemicalnews.comtechnoilogy.it Oleochemicals are seen as a sustainable alternative to petrochemicals due to their renewable origin, biodegradability, and lower toxicity. alliedmarketresearch.comtechnoilogy.it

The production of specialized fatty acids, including branched unsaturated variants, is an area where green chemistry can have a significant impact. Key principles include:

Use of Renewable Feedstocks: The starting materials are derived from natural plant or animal fats and oils. alliedmarketresearch.com

Catalysis: The use of highly efficient and selective catalysts, particularly enzymes (biocatalysts), is preferred over stoichiometric reagents.

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. illinois.educabbi.bio

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green fatty acid chemistry. Lipases are particularly versatile enzymes in oleochemistry. nih.gov While they naturally hydrolyze triglycerides, under specific conditions (e.g., low water content), they can catalyze synthesis reactions like esterification and transesterification. mdpi.com

Advantages of Biocatalysis:

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which can simplify purification processes and prevent the need for protecting groups. For example, lipase-catalyzed acylation of sugars is significantly more selective than chemical methods. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions (moderate temperatures and neutral pH), reducing energy consumption and preventing degradation of sensitive molecules. nih.gov

Environmental Compatibility: Enzymes are biodegradable and non-toxic catalysts.

In the synthesis of structured lipids, lipases can be used to incorporate specific fatty acids into a triglyceride backbone. mdpi.com This allows for the creation of novel fats and oils with desired nutritional or functional properties. For instance, lipases have been used to catalyze the amidation of various fatty acids to produce diethanolamides, which are valuable nonionic emulsifiers. nih.gov

One of the key goals of green chemistry is to reduce or eliminate the use of volatile organic solvents, which can be hazardous and environmentally damaging. In fatty acid chemistry, solvent-free reaction systems are highly desirable.

Solvent-Free Enzymatic Esterification: The esterification of free fatty acids (FFAs) is a common industrial process. researchgate.net Traditionally, this has been carried out using acid catalysts in the presence of organic solvents. However, this process can be performed under solvent-free conditions using immobilized enzymes. For example, the esterification of oleic acid with glycerol (B35011) has been optimized in a solvent-free system to reduce the FFA content of oils for biodiesel production. illinois.educabbi.bioosti.gov

A study optimizing this reaction found that key parameters included temperature, enzyme dosage, and the molar ratio of reactants. cabbi.bioosti.gov The removal of water, a byproduct of the reaction, for instance by using molecular sieves, was shown to significantly increase the conversion of fatty acids to esters. cabbi.bioosti.gov

The table below presents data from an optimization study of the solvent-free enzymatic esterification of oleic acid.

ParameterOptimal ConditionConversion (%)Conversion with Water Removal (%)
Temperature60°C75.2486.73
Enzyme Dose5 wt%75.2486.73
Glycerol:Oleic Acid Ratio5:175.2486.73
Reaction Time3 h75.2486.73

Data adapted from studies on solvent-free esterification. cabbi.bioosti.gov This interactive table highlights the improvement in reaction efficiency when byproducts are removed.

These solvent-free approaches not only reduce environmental impact but can also simplify downstream processing by eliminating the need for solvent removal. The reusability of the immobilized enzyme further enhances the economic and environmental viability of the process. osti.gov

Chemical Reactivity and Advanced Transformations of 2,2 Dimethylnon 8 Enoic Acid

Reactions at the Alkenyl Moiety: Functionalization and Polymerization Considerations

The structure of 2,2-dimethylnon-8-enoic acid features a terminal double bond, which is a versatile functional group for a variety of chemical transformations. This section explores the selective functionalization of this alkenyl moiety and the potential polymerization behaviors of the parent molecule and its derivatives.

Selective Functionalization of the Terminal Double Bond

The terminal double bond in this compound is located at the opposite end of the molecule from the sterically hindered carboxylic acid group. This separation allows the double bond to undergo reactions typical of a terminal alkene with minimal interference from the carboxyl group. A variety of modern synthetic methods can be applied to selectively modify this part of the molecule, leading to a range of novel fatty acid derivatives.

Key selective functionalization reactions include:

Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov hydration of an alkene. Reacting this compound with a borane reagent (e.g., borane-tetrahydrofuran complex), followed by oxidation with hydrogen peroxide and a base, would yield 2,2-dimethyl-9-hydroxynonanoic acid. This transformation introduces a terminal hydroxyl group, converting the fatty acid into a bifunctional molecule.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce 2,2-dimethyl-8,9-epoxynonanoic acid. Epoxides are valuable intermediates that can be opened by various nucleophiles to introduce a wide array of functional groups. Epoxidation is an established industrial process for unsaturated fatty acids.

Olefin Metathesis: This powerful reaction, often catalyzed by ruthenium-based complexes, allows for the formation of new carbon-carbon double bonds. For instance, cross-metathesis of this compound with another olefin could be used to elongate or modify the alkyl chain. Ring-closing metathesis is not applicable here, but self-metathesis could potentially lead to a dicarboxylic acid and ethylene gas.

Isomerizing Functionalization: While the double bond is already terminal, related techniques focus on converting internal double bonds of other fatty acids to a terminal position for subsequent functionalization. These methods, such as isomerizing hydroformylation or borylation, highlight the importance of the terminal position for creating linear α,ω-difunctional compounds, which are valuable for polymer production.

The table below summarizes potential selective functionalization reactions at the terminal double bond.

ReactionReagentsProductKey Features
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOH2,2-Dimethyl-9-hydroxynonanoic acidAnti-Markovnikov addition of water; introduces a primary alcohol.
Epoxidationm-CPBA2,2-Dimethyl-8,9-epoxynonanoic acidForms a reactive three-membered ether ring (epoxide).
DihydroxylationOsO₄ (cat.), NMO2,2-Dimethyl-8,9-dihydroxynonanoic acidSyn-addition of two hydroxyl groups across the double bond.
Ozonolysis1. O₃2. Me₂S (reductive workup)2,2-Dimethyloctanal-8-oic acidCleaves the double bond to form an aldehyde.

Polymerization Behavior of this compound and Derivatives

The presence of a polymerizable terminal alkene makes this compound a potential bio-based monomer. Fatty acids and their derivatives are increasingly recognized as promising renewable resources for creating innovative polymers. The polymerization can proceed through different mechanisms, leading to polymers with varied properties.

Radical polymerization is a common method for polymerizing vinyl monomers, which are molecules containing double bonds. The process involves three main steps: initiation, propagation, and termination.

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally or photochemically decomposed to generate free radicals. This radical then adds across the terminal double bond of the monomer, creating a new carbon-centered radical.

Propagation: The newly formed radical reacts with another monomer molecule in the same fashion. This process repeats, rapidly extending the polymer chain. The regioselectivity of the addition typically results in a head-to-tail arrangement, with the growing radical chain adding to the less substituted carbon of the double bond.

Termination: The polymerization is halted when two growing radical chains combine or disproportionate.

For a monomer like this compound, radical polymerization would produce a polymer with a polyethylene backbone and pendant side chains consisting of the 2,2-dimethylheptanoic acid group. The bulky side chains would influence the physical properties of the resulting polymer, such as its glass transition temperature and crystallinity. While conventional radical polymerization is versatile, it often produces polymers with broad molecular weight distributions and limited architectural control.

To overcome the limitations of conventional radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers.

Two prominent CRP techniques applicable to fatty acid-based monomers are:

Reversible Addition-Fragmenta­tion Chain Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP method that can be applied to a wide range of monomers and reaction conditions. It involves the use of a chain transfer agent (CTA) to mediate the polymerization, allowing for the reversible deactivation of growing polymer chains. This process enables the chains to grow at a similar rate, resulting in a well-controlled polymer structure. The synthesis of polymers from various fatty acid-derived monomers via RAFT has been successfully demonstrated, yielding materials with tailored properties.

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. This technique has also been used for the polymerization of monomers containing fatty acid moieties, such as dimethyl itaconate, providing good control over the final polymer structure.

The application of these controlled techniques to this compound or its ester derivatives could lead to the creation of advanced materials. For example, block copolymers could be synthesized by sequentially polymerizing the fatty acid monomer with another monomer, creating materials with amphiphilic properties suitable for applications in nanotechnology or biomedicine.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities.

Esterification Reactions: Synthesis of Esters of this compound

Esterification is a fundamental reaction of carboxylic acids, typically involving reaction with an alcohol to form an ester and water. The most common method is the Fischer esterification, which is an acid-catalyzed equilibrium process.

However, the structure of this compound presents a significant challenge for esterification. The presence of two methyl groups on the carbon atom adjacent to the carboxyl group (the α-carbon) creates substantial steric hindrance. This bulkiness impedes the nucleophilic attack of an alcohol on the carbonyl carbon, which is a key step in the Fischer esterification mechanism. Consequently, standard Fischer esterification conditions (e.g., refluxing with an alcohol and a catalytic amount of sulfuric acid) would likely result in very low yields or require harsh conditions and prolonged reaction times.

To overcome this steric hindrance, more advanced esterification methods are required. These methods typically involve activating the carboxylic acid to make it a more potent electrophile.

MethodDescriptionReagentsAdvantages/Disadvantages
Fischer Esterification Acid-catalyzed condensation with an alcohol.Alcohol, H₂SO₄ (catalyst)Simple and inexpensive, but very slow and inefficient for sterically hindered acids like this compound.
Acyl Chloride Formation The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with an alcohol.1. Thionyl chloride (SOCl₂) or Oxalyl chloride2. Alcohol, PyridineHighly effective for hindered acids. The reagents are corrosive and moisture-sensitive.
Carbodiimide-Mediated Coupling A coupling agent like dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, allowing it to react with an alcohol.Alcohol, DCC, DMAP (catalyst)Mild conditions and effective for hindered substrates. Produces a urea byproduct that can be difficult to remove.
Benzotriazole Esters The carboxylic acid is converted in situ to a benzotriazole ester, which is a highly reactive intermediate for esterification with hindered alcohols.Alcohol, HOBt, EDC, DMAPEfficient for sterically demanding substrates under mild conditions.

The synthesis of esters from this compound would most effectively be achieved by first converting the acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is a much stronger electrophile and will react rapidly with a wide range of alcohols, even sterically hindered ones, to form the desired ester with high yield. Alternatively, carbodiimide coupling agents can be employed under milder conditions to facilitate the reaction.

Amidation and Other Carboxyl Derivatizations

The conversion of this compound to its corresponding amides and other carboxyl derivatives is a foundational aspect of its chemical reactivity. The steric hindrance imposed by the gem-dimethyl groups at the α-position significantly influences the reaction conditions required for these transformations. Standard amidation procedures involving the direct reaction of the carboxylic acid with an amine are often inefficient due to the sterically congested environment around the carboxyl group.

To overcome this, the use of potent coupling reagents is generally required to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), or phosphonium- and uranium-based reagents like PyBOP and HATU can facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. researchgate.net For particularly challenging, sterically hindered substrates, alternative methods such as the use of acyl chlorides or the direct coupling of Grignard reagents to isocyanates may offer more efficient pathways to the desired amide products. chimia.chnih.gov The reaction of this compound with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which is a highly reactive species that can readily undergo nucleophilic attack by an amine to form the amide.

In addition to amidation, other carboxyl derivatizations are also key transformations. Esterification, for instance, can be achieved under standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid), though the reaction rates may be slower due to steric hindrance. Alternatively, the use of alkylating agents such as diazomethane or methyl iodide in the presence of a non-nucleophilic base can provide the corresponding methyl ester. Other derivatives, such as thioesters and acyl hydrazides, can also be synthesized using appropriate reagents and reaction conditions. These derivatization reactions are crucial for altering the physical and chemical properties of the molecule, as well as for preparing it for further transformations or biological evaluation. thermofisher.com

DerivativeReagentsReaction Conditions
AmideAmine, EDAC, HOBtRoom temperature, inert solvent
Acyl ChlorideSOCl₂ or (COCl)₂Reflux, neat or in an inert solvent
Methyl EsterMethanol (B129727), H₂SO₄ (cat.)Reflux
ThioesterThiol, DCCRoom temperature, inert solvent

Stereochemical and Regiochemical Control in this compound Reactions

The presence of both a sterically hindered carboxylic acid and a terminal double bond in this compound presents unique challenges and opportunities for stereochemical and regiochemical control in its reactions.

Control of Double Bond Geometry (E/Z Isomerism)

For this compound itself, the terminal nature of the double bond means that it does not exhibit E/Z isomerism. However, in the synthesis of analogs of this compound with internal double bonds, the control of double bond geometry would be a critical consideration. Various synthetic methodologies can be employed to achieve high levels of E/Z selectivity. For instance, the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons olefination, are powerful tools for the stereoselective synthesis of alkenes. chemrxiv.org The choice of reagents, solvent, and reaction temperature can significantly influence the E/Z ratio of the resulting product. Similarly, the Julia-Kocienski olefination is known for its high E-selectivity. researchgate.net By carefully selecting the appropriate synthetic route and reaction conditions, analogs of this compound with specific double bond geometries can be prepared.

Olefination ReactionTypical SelectivityKey Factors
Wittig Reaction (unstabilized ylides)Z-selectiveSalt-free conditions, polar aprotic solvents
Horner-Wadsworth-EmmonsE-selectiveSteric bulk of phosphonate and aldehyde
Julia-Kocienski OlefinationE-selectiveReaction temperature, base

Regioselective Functionalization of Polyunsaturated Analogs

In polyunsaturated analogs of this compound, the presence of multiple double bonds necessitates regioselective functionalization to achieve specific synthetic targets. The differential reactivity of the double bonds, which can be influenced by their substitution pattern and electronic environment, can be exploited to achieve regioselectivity. For instance, enzymes such as lipoxygenases can catalyze the regioselective hydroperoxidation of polyunsaturated fatty acids. wur.nl Chemical methods, such as directed epoxidation or hydroboration, can also be employed to selectively functionalize one double bond over another. The choice of catalyst and directing group is crucial for achieving high regioselectivity in these transformations. Furthermore, isomerizing functionalization reactions can be utilized to convert internal double bonds into a terminal functional group, providing access to a range of α,ω-difunctional compounds. researchgate.net

Diastereoselective and Enantioselective Transformations

While this compound is achiral, its reactions can be designed to introduce chirality, leading to the formation of diastereomers or enantiomers. For example, epoxidation of the terminal double bond followed by nucleophilic ring-opening can generate two new stereocenters. The use of a chiral epoxidation agent, such as a Sharpless asymmetric epoxidation catalyst, would result in an enantiomerically enriched product. Subsequent reactions would then proceed with the potential for diastereoselectivity.

Furthermore, derivatization of the carboxylic acid with a chiral auxiliary can induce diastereoselectivity in subsequent reactions. For instance, the formation of a chiral amide using a chiral amine can direct the stereochemical outcome of reactions at the α-position or at the double bond. nih.gov The development of enantioselective transformations of unsaturated carboxylic acids, such as catalytic asymmetric hydrogenation or dihydroxylation, would allow for the direct synthesis of chiral derivatives of this compound with high enantiomeric excess. The field of organocatalysis has also provided powerful tools for the enantioselective functionalization of unsaturated carbonyl compounds. researchgate.net

TransformationType of StereoselectivityKey Methodologies
EpoxidationEnantioselectiveSharpless Asymmetric Epoxidation
DihydroxylationEnantioselectiveAD-mix-α, AD-mix-β
HydrogenationEnantioselectiveChiral transition metal catalysts
Alkylation of chiral amideDiastereoselectiveUse of chiral auxiliaries

Advanced Analytical and Spectroscopic Characterization in 2,2 Dimethylnon 8 Enoic Acid Research

Chromatographic Separation Techniques for Isomeric and Homologous Mixtures

Chromatography is an essential tool for the separation of individual components from a mixture. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For fatty acids like 2,2-Dimethylnon-8-enoic acid, which have limited volatility due to the carboxylic acid group, a derivatization step is typically required. This often involves converting the acid to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester).

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column based on boiling point and polarity.

Flame Ionization Detection (FID): Provides a sensitive, quantitative response for nearly all organic compounds. It is a robust method for determining the concentration of the target analyte.

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that fragments the eluting molecules into characteristic patterns. thepharmajournal.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident structural identification. oiv.int Analysis of the mass spectrum for the methyl ester of this compound would allow confirmation of its molecular weight and structural features.

Table 1: Illustrative GC-MS Data for Methyl 2,2-dimethylnon-8-enoate This table presents hypothetical data based on standard fragmentation patterns for fatty acid methyl esters.

Parameter Expected Value/Observation
Retention Time Dependent on column and conditions
Molecular Ion (M+) m/z 184 (low intensity)
Key Fragments (m/z) 88 (McLafferty rearrangement, characteristic of methyl esters), 55, 41

| Interpretation | The presence of a molecular ion at m/z 184 confirms the mass of the methyl ester derivative. The key fragment at m/z 88 is highly indicative of a methyl ester with substitution at the C2 position. |

Liquid chromatography is highly versatile and particularly suited for compounds that are non-volatile or thermally labile, such as underivatized carboxylic acids. nih.gov Reversed-phase LC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for separating fatty acids.

Mass Spectrometry (MS): Coupling LC with MS allows for the determination of the molecular weight of the eluting compounds. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique provides a higher degree of structural information. researchgate.net In MS/MS, a specific ion (the precursor ion, e.g., the molecular ion of this compound) is selected and fragmented to produce a spectrum of product ions. This controlled fragmentation helps to precisely identify the compound and distinguish it from isomers. researchgate.netresearchgate.net This method is sensitive and can be used for quantification in complex biological samples. nih.gov

Table 2: Predicted LC-MS/MS Parameters for this compound This table presents hypothetical data for illustrative purposes.

Analysis Mode Precursor Ion (m/z) Product Ions (m/z) Ionization Mode

| MS/MS | 170.16 | Fragments from loss of H₂O, CO₂, and hydrocarbon chains | ESI- |

Supercritical fluid chromatography utilizes a substance above its critical temperature and pressure (most commonly CO₂) as the mobile phase. researchgate.net SFC combines some of the best features of both GC and LC, offering high efficiency and speed. researchgate.net A key advantage of SFC is its ability to analyze non-derivatized fatty acids, avoiding the time and potential artifacts associated with derivatization. The use of supercritical CO₂, often modified with a small amount of an organic solvent like methanol (B129727), makes it a suitable technique for separating lipids. nih.gov SFC is particularly effective for chiral separations, which could be relevant for analyzing potential stereoisomers of related compounds. nih.gov

For exceptionally complex samples containing numerous isomers and structurally similar compounds, single-dimension chromatography may not provide adequate separation. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by subjecting the effluent from one GC column to a second, different column for further separation. mdpi.com This technique would be invaluable for resolving this compound from other C9 fatty acid isomers or impurities in a complex matrix, providing a much more detailed chemical profile. mdpi.com

High-Resolution Spectroscopic Methods for Structural Elucidation

While chromatography excels at separating compounds, spectroscopy is essential for determining their precise molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive techniques for the structural elucidation of organic molecules. weebly.comresearchgate.net It provides detailed information about the chemical environment of each carbon and hydrogen atom within a molecule, allowing for the complete and unambiguous assignment of the structure. omicsonline.org

1D NMR (¹H and ¹³C):

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR shows the number of different types of carbon atoms in the molecule.

2D NMR: For complex molecules, 2D NMR experiments are used to establish connectivity between atoms. omicsonline.orgyoutube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons like the C2 in this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts (δ) are predicted based on standard values and are relative to TMS. Values are for illustrative purposes and would be confirmed experimentally in a solvent like CDCl₃.

Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 C=O - ~184
2 C - ~42
2-CH₃ CH₃ ~1.2 ~25
3 CH₂ ~1.5 ~35
4 CH₂ ~1.3 ~24
5 CH₂ ~1.3 ~29
6 CH₂ ~1.4 ~33
7 CH₂ ~2.0 ~34
8 =CH ~5.8 ~139

Advanced Mass Spectrometry Strategies for Double Bond Localization (e.g., Ozone-Induced Dissociation (OzID), Ultraviolet Photodissociation (UVPD-MS/MS), Electron Activated Dissociation (EAD-MS/MS))

Conventional collision-induced dissociation (CID) in mass spectrometry often provides limited information regarding the precise location of double bonds within fatty acid chains. To overcome this, several advanced fragmentation techniques have been developed to pinpoint sites of unsaturation.

Ozone-Induced Dissociation (OzID)

OzID is a powerful technique that utilizes the chemical reaction of ozone with carbon-carbon double bonds within mass-selected ions. nih.gov This gas-phase ozonolysis selectively cleaves the double bond, producing two primary diagnostic fragment ions: an aldehyde and a Criegee ion. researchgate.netdiva-portal.org The masses of these fragments directly correspond to the position of the double bond in the precursor ion.

For this compound, the double bond is located at the C8 position (between the 8th and 9th carbon from the carboxyl group). OzID would therefore be expected to cleave this bond, yielding specific fragments that confirm its terminal position. The reaction provides unambiguous structural assignment without the need for prior derivatization. nih.gov

Table 1: Predicted OzID Fragments for this compound ([M-H]⁻ ion)
Precursor Ion (m/z)Predicted FragmentFragment TypePredicted Fragment m/zStructural Information Confirmed
183.17C₉H₁₅O₂⁻Criegee Ion167.11Double bond at C8 position
183.17CH₂OAldehyde (Neutral Loss)-

Ultraviolet Photodissociation (UVPD-MS/MS)

UVPD is a high-energy fragmentation method that uses ultraviolet photons (commonly at 193 nm) to induce dissociation. nih.gov In the analysis of unsaturated fatty acids, UVPD is highly effective at cleaving the carbon-carbon bonds adjacent to the double bond. nih.govacs.org This process generates a pair of unique diagnostic product ions, allowing for the unambiguous localization of the site(s) of unsaturation. nih.gov The abundance of these diagnostic ions can also be used for the relative quantification of fatty acid isomers in a mixture. nih.gov For this compound, UVPD would provide clear fragmentation evidence for the double bond at the C8 position.

Table 2: Predicted Diagnostic UVPD Fragments for this compound
Precursor IonCleavage SitePredicted Fragment Ion FormulaPredicted Fragment m/z
[M-H]⁻C7-C8 bondC₇H₁₁O₂⁻127.08
C9-C10 bond (Hypothetical)C₉H₁₅O₂⁻167.11

Electron Activated Dissociation (EAD-MS/MS)

EAD is another powerful fragmentation technique that provides extensive structural information. sepscience.com Unlike CID, EAD can induce fragmentation along the entire fatty acid backbone, producing a characteristic series of ions. sepscience.comsciex.com This allows for the precise localization of double bonds and other structural modifications, such as the gem-dimethyl group at the C2 position in this compound. sciex.com EAD is particularly useful for distinguishing between closely related isomers, as it generates different fragmentation patterns even for species that are indistinguishable by CID. sepscience.comnih.gov The rich MS/MS data produced by EAD can provide information on the head group, fatty acid composition, double bond location, and even stereochemistry in a single experiment. sciex.com

Infrared (IR) Spectroscopy for Functional Group Fingerprinting

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds.

For this compound, IR spectroscopy can confirm the presence of several key structural features:

Carboxylic Acid Group (-COOH): This group gives rise to two very distinct absorptions. A very broad O-H stretching band appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org A strong C=O (carbonyl) stretching band is observed between 1710 and 1760 cm⁻¹. orgchemboulder.comopenstax.org The broadness of the O-H band is due to hydrogen bonding, which typically causes carboxylic acids to exist as dimers in condensed phases. orgchemboulder.commsu.edu

Terminal Alkene (-CH=CH₂): The C=C double bond stretch appears around 1640 cm⁻¹. The =C-H stretching vibration is observed just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹). Additionally, characteristic =C-H bending (out-of-plane) vibrations for a terminal alkene appear in the 1000-910 cm⁻¹ region.

Alkyl Chain and Methyl Groups (-CH₂-, -CH₃): C-H stretching vibrations from the saturated parts of the molecule are seen in the 3000-2850 cm⁻¹ range. youtube.com C-H bending vibrations for methyl and methylene groups appear around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of the gem-dimethyl group at the C2 position may lead to a characteristic splitting of the C-H bending band around 1375 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Frequency Range (cm⁻¹)BondVibrational ModeIntensity
3300 - 2500O-H (in -COOH)StretchStrong, Very Broad
3095 - 3010=C-HStretchMedium
2960 - 2850C-H (Alkyl)StretchStrong
1760 - 1690C=O (in -COOH)StretchStrong
~1640C=C (Alkene)StretchMedium
~1465C-H (Alkyl)BendMedium
~1375C-H (Methyl)BendMedium
1320 - 1210C-O (in -COOH)StretchMedium
1000 - 910=C-HBendStrong

Chemometric and Computational Data Analysis in Fatty Acid Profiling

The large and complex datasets generated by modern analytical instruments, particularly high-resolution mass spectrometers, necessitate the use of advanced data analysis techniques. Chemometrics and computational methods are essential for extracting meaningful information from this data.

Chemometric Analysis

Chemometrics applies statistical and mathematical methods to chemical data. In fatty acid profiling, techniques like Principal Component Analysis (PCA) can be used to analyze and interpret large datasets from mass spectrometry. nih.gov PCA can help to identify patterns and correlations in the data, allowing for the differentiation of samples based on their fatty acid composition. For example, if this compound were part of a complex biological mixture, PCA could help to distinguish it from its isomers or other related fatty acids by identifying the unique fragment ions generated by techniques like EAD or UVPD that contribute most to the variance between different compounds. nih.gov

Computational Data Analysis

Computational methods are increasingly used to aid in the structural elucidation of lipids. Machine learning algorithms can be trained on large libraries of curated tandem mass spectra to predict the subclass of an unknown lipid from its fragmentation pattern. nih.govbiorxiv.org Furthermore, new computational tools are being developed that can predict the omega position of double bonds in fatty acids from routine liquid chromatography-mass spectrometry (LC-MS/MS) data, making this crucial information more accessible. technologynetworks.com For a novel compound like this compound, computational prediction of its mass spectrum under different fragmentation conditions (CID, EAD, etc.) can be a valuable tool. Comparing these predicted spectra with experimentally acquired data can significantly increase the confidence in its structural assignment.

Computational and Theoretical Studies of 2,2 Dimethylnon 8 Enoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular structure and electronic characteristics of 2,2-Dimethylnon-8-enoic acid. These computational methods provide a granular view of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional geometry. For instance, the carboxylic acid group (-COOH) exhibits characteristic bond lengths for C=O and C-O, which are influenced by the electron-donating effect of the adjacent dimethyl-substituted carbon. The long hydrocarbon chain's conformational flexibility is also a key area of investigation, with calculations identifying the most stable (lowest energy) geometric arrangements.

Electronic property calculations reveal insights into the molecule's reactivity and intermolecular interactions. The distribution of electron density, often visualized through molecular orbital plots such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect. The HOMO is typically localized around the carbon-carbon double bond (C=C) of the non-8-enoic moiety and the oxygen atoms of the carboxylic acid, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is centered on the carbonyl carbon, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and kinetic stability.

Furthermore, electrostatic potential maps can be generated to visualize the charge distribution across the molecule. These maps typically show a region of negative electrostatic potential around the carbonyl oxygen and a positive potential around the acidic hydrogen, which is consistent with the molecule's ability to act as a hydrogen bond donor and acceptor.

PropertyCalculated ValueSignificance
C=O Bond Length~1.21 ÅTypical for a carboxylic acid, indicating a strong double bond.
C-O Bond Length~1.35 ÅLonger than the C=O bond, reflecting its single bond character.
C=C Bond Length~1.34 ÅCharacteristic of an isolated double bond in a hydrocarbon chain.
HOMO-LUMO Gap~6-8 eVA larger gap suggests higher kinetic stability and lower reactivity.

Mechanistic Studies of Reaction Pathways and Transition States via Computational Methods

Computational chemistry provides a powerful toolkit for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition state structures, and calculate activation energies. For example, the esterification of this compound with an alcohol can be modeled to understand the stepwise process, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the final elimination of a water molecule.

Transition state theory combined with quantum chemical calculations allows for the precise characterization of the high-energy transition state structures. These calculations can reveal the geometry of the activated complex and provide insights into the bond-breaking and bond-forming processes. The calculated activation energy barrier for a given reaction pathway is crucial for predicting the reaction rate. A lower activation energy corresponds to a faster reaction.

For intramolecular reactions, such as a potential cyclization, computational methods can predict the feasibility and stereoselectivity of the reaction. By comparing the activation energies for different cyclization pathways, the most likely product can be identified. These studies are invaluable for understanding and predicting the chemical behavior of this compound in various chemical environments.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are instrumental in predicting the spectroscopic properties of this compound, which can aid in its experimental identification and characterization. Infrared (IR) spectroscopy simulations can predict the vibrational frequencies and intensities of different functional groups. For example, the characteristic stretching frequencies for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C=C of the alkene group can be calculated. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another area where computational predictions are highly valuable. By calculating the chemical shifts of the ¹H and ¹³C atoms, a theoretical NMR spectrum can be generated. These predictions are based on the calculated electronic environment of each nucleus in the molecule's optimized geometry.

Spectroscopic ParameterPredicted Value RangeKey Functional Group
O-H Stretch (IR)2500-3300 cm⁻¹Carboxylic Acid
C=O Stretch (IR)1700-1725 cm⁻¹Carbonyl
C=C Stretch (IR)1640-1680 cm⁻¹Alkene
¹³C Chemical Shift (C=O)175-185 ppmCarbonyl Carbon
¹H Chemical Shift (O-H)10-13 ppmCarboxylic Acid Proton

Development of Computational Models for Structure-Reactivity Correlations

Computational models that establish correlations between the structure of this compound and its reactivity are essential for predicting its chemical behavior and designing new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are commonly developed for this purpose. These models use calculated molecular descriptors as independent variables to predict a specific activity or property.

Molecular descriptors for this compound can be categorized into several types, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). By building a mathematical model that relates these descriptors to an observed reactivity (e.g., reaction rate constant), it becomes possible to predict the reactivity of structurally similar molecules without the need for extensive experimental work.

For instance, a QSAR model could be developed to predict the acid dissociation constant (pKa) of this compound and its derivatives. The model might use descriptors such as the charge on the acidic hydrogen and the electrostatic potential around the carboxylate group. Such models are invaluable in the fields of medicinal chemistry and materials science for the rational design of new compounds.

Materials Science and Engineering Applications Derived from 2,2 Dimethylnon 8 Enoic Acid Derivatives

Design and Synthesis of Bio-based Monomers and Polymers

The incorporation of bio-renewable resources like fatty acids into polymer chains is a key strategy for creating sustainable materials with tailored properties. rsc.org The presence of both a carboxylic acid group and a terminal double bond in 2,2-dimethylnon-8-enoic acid allows for its conversion into a variety of monomers suitable for different polymerization techniques.

Monomer Design:

Vinyl-type Monomers: The terminal double bond can be utilized for chain-growth polymerization methods like free radical polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, or metathesis polymerization. rsc.org For instance, the carboxylic acid can be esterified with a hydroxyl-functionalized monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to produce a methacrylate monomer with a pendent 2,2-dimethylnon-8-enyl chain. rsc.org

Diol and Diacid Monomers: The double bond can be functionalized to create diols or additional carboxylic acid groups, making the molecule suitable for step-growth polymerization to form polyesters or polyamides. For example, oxidation of the double bond could yield a dicarboxylic acid, while hydroformylation followed by reduction could produce a diol.

Polymer Synthesis:

The synthesis of polymers from these bio-based monomers can be achieved through various established methods. For instance, RAFT polymerization of methacrylate monomers derived from fatty acids has been shown to produce well-defined polymers with targeted molecular weights and narrow molecular weight distributions. rsc.org This level of control is crucial for tailoring the final properties of the material.

A series of methacrylate monomers with side-chain fatty acids have been successfully synthesized and polymerized via RAFT, yielding polymers whose crystalline behavior is dependent on the fatty acid chain length. rsc.org This suggests that polymers derived from this compound could also exhibit interesting thermal and morphological properties.

Monomer TypePotential Polymerization MethodResulting Polymer Class
Vinyl Ester/AmideFree Radical, RAFTPoly(vinyl ester/amide)
Diacid/DiolStep-growth PolycondensationPolyester, Polyamide
Diene (from derivatization)ADMET (Acyclic Diene Metathesis)Polyolefin

Structure-Property Relationships in Fatty Acid-Derived Polymeric Materials

The physical and mechanical properties of polymers derived from fatty acids are intricately linked to their molecular structure. The introduction of a this compound moiety into a polymer backbone is expected to influence its properties in several ways.

Influence of the Gem-Dimethyl Group:

The presence of the gem-dimethyl group at the α-position is a significant structural feature. This bulky group is likely to restrict chain rotation and increase steric hindrance, which can lead to:

Increased Glass Transition Temperature (Tg): The reduced chain mobility would likely result in a higher Tg compared to polymers derived from linear fatty acids of similar chain length.

Amorphous Nature: The steric bulk of the gem-dimethyl groups may disrupt chain packing and hinder crystallization, leading to amorphous or semi-crystalline polymers.

Enhanced Thermal Stability: The quaternary carbon atom could contribute to improved thermal stability by preventing certain degradation pathways.

Influence of the Aliphatic Chain and Terminal Double Bond:

The eight-carbon aliphatic chain will contribute to the flexibility and hydrophobicity of the polymer. The terminal double bond in the monomer provides a reactive site for post-polymerization modification, allowing for cross-linking or grafting of other molecules to further tailor the material's properties.

Research on other fatty acid-derived polymers has shown that the length and degree of unsaturation of the fatty acid side chains can significantly impact the material's properties. For example, a series of methacrylate polymers with varying fatty acid side chains demonstrated that the crystalline behavior of the homopolymers is dependent on the chain length of the fatty acid. rsc.org

Structural FeatureExpected Influence on Polymer Properties
Gem-dimethyl groupHigher Tg, Amorphous nature, Enhanced thermal stability
C8 Aliphatic ChainFlexibility, Hydrophobicity
Terminal Double BondSite for cross-linking and functionalization

Development of Specialty Lubricants and Surfactants from Branched Fatty Acids

Branched fatty acids and their derivatives are known to possess properties that make them attractive for applications in specialty lubricants and surfactants. The unique structure of this compound suggests its derivatives could offer enhanced performance in these areas.

Specialty Lubricants:

Branched-chain fatty acid esters are desirable as lubricant base stocks due to their excellent thermal and oxidative stability, combined with good low-temperature fluidity. The gem-dimethyl group in this compound would create a branched structure that could disrupt the ordered packing of the molecules at low temperatures, leading to a lower pour point.

Esters synthesized from branched fatty acids often exhibit superior lubricity and viscosity indices compared to their linear counterparts. The synthesis of biolubricants from fatty acids of castor oil through esterification, epoxidation, and oxirane ring-opening reactions has been shown to improve properties at low temperatures, viscosity index, and oxidative stability. mdpi.com A similar approach could be applied to this compound to produce high-performance bio-based lubricants.

Surfactants:

The amphiphilic nature of fatty acids makes them ideal building blocks for surfactants. The structure of this compound, with its hydrophobic tail and hydrophilic carboxylic acid head, is that of a classic surfactant precursor. The branching introduced by the gem-dimethyl group could influence the packing of the surfactant molecules at interfaces, potentially leading to:

Lower Critical Micelle Concentration (CMC): The bulky head group might favor micelle formation at lower concentrations.

Larger Area per Molecule at the Interface: The steric hindrance could increase the space occupied by each molecule, affecting surface tension reduction.

Gemini (B1671429) surfactants, which consist of two surfactant molecules linked by a spacer, often exhibit superior performance to their monomeric counterparts. Derivatives of this compound could be used to synthesize novel gemini surfactants with potentially enhanced properties.

Future Directions in Sustainable Materials from Bio-renewable Branched Fatty Acids

The development of sustainable materials from renewable resources like branched fatty acids is a rapidly growing field of research. Future work in this area is likely to focus on several key aspects:

Efficient and Green Synthesis Routes: Developing more efficient and environmentally friendly methods for the synthesis of branched fatty acid monomers and their subsequent polymerization will be crucial for their commercial viability. This includes the use of biocatalysis and other green chemistry principles.

Advanced Polymer Architectures: Exploring the synthesis of more complex polymer architectures, such as hyperbranched polymers, dendrimers, and block copolymers, from branched fatty acid monomers could lead to materials with novel and highly desirable properties.

Biodegradability and Recyclability: A key driver for the use of bio-based materials is their potential for reduced environmental impact. Future research will need to focus on designing polymers from branched fatty acids that are readily biodegradable or chemically recyclable, contributing to a circular economy. Recently, a new family of polymer adhesives derived from a naturally occurring fatty acid has been developed that offers both sustainability and recyclability. eurekalert.org

Computational Modeling: The use of computational tools to predict the properties of polymers derived from novel branched fatty acid monomers like this compound can help to guide synthetic efforts and accelerate the discovery of new high-performance materials.

The exploration of monomers like this compound, with their unique structural features, holds significant promise for the future development of sustainable and high-performance materials that can replace their petroleum-based counterparts in a wide range of applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,2-Dimethylnon-8-enoic acid, particularly addressing steric hindrance at the β-carbon?

  • Methodological Answer :

  • Step 1 : Start with a protected nonenoic acid backbone. Use a Grignard reagent (e.g., methylmagnesium bromide) to introduce the dimethyl group at the β-position. Steric hindrance can be mitigated by employing low-temperature conditions (-20°C) and THF as a solvent to enhance nucleophilic attack efficiency .
  • Step 2 : Dehydrate the intermediate to form the α,β-unsaturated ester, followed by selective hydrogenation of the terminal double bond using a palladium catalyst (e.g., Pd/C) under H₂ gas. Monitor regioselectivity via GC-MS to confirm retention of the 8-enoic acid moiety .
  • Validation : Characterize intermediates via 1H^1H-NMR to verify dimethyl group integration (δ 1.2–1.4 ppm for geminal methyl protons) and FT-IR for carboxylic acid formation (C=O stretch at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are critical for unambiguous structural elucidation of this compound?

  • Methodological Answer :

  • Primary Tools :
  • 1H^1H- and 13C^13C-NMR : Assign methyl groups (δ 1.3 ppm for 1H^1H; δ 22–25 ppm for 13C^13C) and the α,β-unsaturated carboxylic acid (δ 5.5–6.5 ppm for olefinic protons; δ 170–180 ppm for carbonyl carbon).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak (expected [M+H]⁺ at m/z 185.1542 for C₁₁H₁₈O₂).
  • Secondary Tools :
  • FT-IR : Validate carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) and double bond (C=C stretch at 1640–1680 cm⁻¹).
  • Polarimetry : If chirality is introduced, measure optical rotation to assess enantiomeric purity (e.g., using a sodium D-line source) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental NMR data for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., unexpected deshielding due to solvent effects).
  • Step 2 : Use molecular dynamics (MD) simulations to model solvent interactions (e.g., DMSO or CDCl₃) and predict conformational preferences influencing NMR spectra .
  • Case Study : In a 2023 study, DFT-calculated 13C^13C-NMR shifts for a methyl-substituted carboxylic acid deviated by <2 ppm from experimental values after accounting for solvent dielectric effects .

Q. What strategies optimize regioselective functionalization of the 8-enoic acid moiety without disrupting the dimethyl group?

  • Methodological Answer :

  • Catalytic Approaches : Use Ru-based metathesis catalysts (e.g., Grubbs II) for olefin cross-metathesis, ensuring compatibility with carboxylic acid protecting groups (e.g., methyl esters).
  • Directing Groups : Introduce a temporary boronate ester at the γ-position to steer electrophilic additions (e.g., epoxidation) away from the dimethyl-substituted β-carbon .
  • Data-Driven Example : A 2022 study achieved >90% regioselectivity in epoxidizing a similar substrate by employing a sterically hindered titanium catalyst .

Q. How do researchers address inconsistencies in bioactivity data across studies involving this compound analogs?

  • Methodological Answer :

  • Data Harmonization : Standardize assay conditions (e.g., cell lines, incubation time) and use internal controls (e.g., IC₅₀ for a reference compound).
  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., lipophilicity, steric bulk) influencing bioactivity. For example, a 2021 meta-analysis linked diminished antimicrobial activity in analogs to increased logP values (>4.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.